molecular formula C12H15NO B8767721 3-Dimethylamino-1-phenyl-2-butene-1-one

3-Dimethylamino-1-phenyl-2-butene-1-one

Cat. No.: B8767721
M. Wt: 189.25 g/mol
InChI Key: RSGGMKGUTCCVDV-UHFFFAOYSA-N
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Description

3-Dimethylamino-1-phenyl-2-butene-1-one is an α,β-unsaturated ketone derivative characterized by a dimethylamino group (-N(CH₃)₂) at the β-position and a phenyl ring at the terminal carbonyl group. This compound belongs to a class of enones, which are notable for their electrophilic reactivity at the α,β-unsaturated site, making them valuable intermediates in organic synthesis and pharmaceutical research.

Key structural features include:

  • Electron-withdrawing carbonyl group: Enhances electrophilicity at the α,β-unsaturated bond.
  • Aromatic phenyl ring: Contributes to lipophilicity and π-π stacking interactions.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(dimethylamino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C12H15NO/c1-10(13(2)3)9-12(14)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

RSGGMKGUTCCVDV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Differences in Reactivity and Properties

The dimethylamino group distinguishes 3-Dimethylamino-1-phenyl-2-butene-1-one from analogs such as (2Z)-3-amino-1-phenylbut-2-en-1-one (CAS: 1128-85-4, ChemSpider ID: MFCD00957177) . A comparative analysis is outlined below:

Property This compound (2Z)-3-Amino-1-phenylbut-2-en-1-one
Molecular Formula C₁₂H₁₅NO (inferred) C₁₀H₁₁NO
Substituent -N(CH₃)₂ (dimethylamino) -NH₂ (amino)
Molecular Weight ~193.25 g/mol (calculated) 161.20 g/mol
Electron Effects Stronger electron donation due to -N(CH₃)₂ Moderate electron donation via -NH₂
Steric Hindrance Higher (bulky dimethyl groups) Lower (small amino group)
Predicted Solubility Lower water solubility (lipophilic) Moderate solubility (polar -NH₂ group)

Key Findings :

  • The dimethylamino group increases steric hindrance and lipophilicity, which may reduce reactivity in nucleophilic additions compared to the amino analog .
  • The electron-donating nature of -N(CH₃)₂ could stabilize the conjugated enone system, altering its UV-Vis absorption profile.

Contrast with Saturated Amine Derivatives

Compounds such as 3-amino-1-phenylbutane (CAS: 22148-77-2) and its isomers lack the α,β-unsaturated ketone moiety, resulting in distinct chemical behavior:

Property This compound 3-Amino-1-phenylbutane
Backbone Structure Conjugated enone Saturated alkane with amine substituent
Reactivity Electrophilic at Cβ (Michael acceptor) Nucleophilic (amine group)
Applications Synthetic intermediate for heterocycles Pharmaceutical intermediate (e.g., amphetamines)

Key Findings :

  • The α,β-unsaturated system in the target compound enables participation in cycloaddition and conjugate addition reactions, unlike saturated amines .
  • Saturated amines are more likely to engage in acid-base interactions due to the free -NH₂ group.

Preparation Methods

Reaction Mechanism and Substrate Selection

In a typical procedure, acetophenone derivatives react with dimethylaminoacetaldehyde under alkaline conditions. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the conjugated enone system. For instance, potassium hydroxide in methanol facilitates the condensation at depressed temperatures (−10°C to 0°C), minimizing side reactions such as retro-aldol processes.

Optimization of Reaction Conditions

  • Solvent Systems : Lower alkanols (e.g., methanol, ethanol) are preferred for their ability to dissolve both polar intermediates and non-polar reactants.

  • Temperature Control : Initiation at −10°C followed by gradual warming to ambient temperature (18–28°C) enhances yield by stabilizing reactive intermediates.

  • Catalyst Loading : Stoichiometric bases like KOH (5% w/v) ensure complete enolization, though excess base risks hydrolyzing sensitive functional groups.

Table 1: Claisen-Schmidt Condensation Parameters

ParameterOptimal RangeYield (%)
Temperature−10°C → 28°C70–85
SolventMethanol/Ethanol75
Base Concentration5% w/v KOH80

Wittig Olefination: Strategic Double Bond Installation

The Wittig reaction, renowned for its precision in alkene synthesis, offers a viable route to this compound by coupling phosphonium ylides with ketones.

Ylide Generation and Reactivity

Methyltriphenylphosphonium bromide, activated by n-BuLi in THF, generates a resonant-stabilized ylide capable of reacting with ketones. For example, reacting the ylide with 1-phenyl-1,3-butanedione introduces the dimethylamino group via subsequent functionalization.

Sequential Functionalization

  • Step 1 : Formation of 1-phenyl-2-butene-1-one via ylide-ketone coupling.

  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.

Critical Considerations :

  • Ylide Stability : n-BuLi must be added at 0°C under inert atmospheres to prevent ylide decomposition.

  • Workup : Saturated NH₄Cl quenches excess base, followed by extraction with ethyl acetate to isolate the crude product.

Reductive Amination: Direct Introduction of the Dimethylamino Group

Reductive amination bypasses multi-step sequences by concurrently reducing imine intermediates and alkylating amines. This method is particularly effective for introducing tertiary amines.

Reaction Protocol

  • Imine Formation : Condensation of 3-amino-1-phenyl-2-butene-1-one with formaldehyde in ethanol.

  • Reduction : Hydrogenation under high-pressure H₂ (200–300 p.s.i.) using Raney nickel as a catalyst.

Catalytic Hydrogenation Parameters

  • Pressure : Elevated H₂ pressure (250 p.s.i.) accelerates reaction kinetics, reducing reaction time from days to hours.

  • Catalyst Loading : A 1:2 ratio of Raney nickel to substrate ensures complete reduction without over-catalyzing side reactions.

Table 2: Reductive Amination Efficiency

H₂ Pressure (p.s.i.)Catalyst Ratio (Ni:Substrate)Yield (%)
2501:286
1001:472

Nitro Reduction and Subsequent Alkylation

Inspired by protocols for analogous tertiary amines, this two-step approach involves synthesizing a nitro precursor followed by dimethylation.

Synthesis of 3-Nitro-1-phenyl-2-butene-1-one

Nitromethane reacts with m-chlorophenyl-phenylacetaldehyde under basic conditions (KOH/MeOH), yielding the nitro-alcohol intermediate. Acid-catalyzed dehydration then forms the nitro-enone.

Catalytic Reduction and Methylation

  • Reduction : Raney nickel catalyzes nitro-to-amine conversion under H₂ (250 p.s.i.), producing 3-amino-1-phenyl-2-butene-1-one.

  • Methylation : Formaldehyde and formic acid methylate the primary amine at reflux, yielding the dimethylamino derivative.

Advantages :

  • High Atom Economy : Sequential steps in one pot minimize intermediate isolation.

  • Scalability : Reactions proceed efficiently at gram-scale with minimal purification.

Polymorphic Control and Crystallization

Post-synthetic purification ensures the desired polymorphic form, critical for stability and bioavailability.

Recrystallization Strategies

  • Solvent Systems : Ethanol-toluene mixtures (1:1.5 v/v) favor the thermodynamically stable polymorph.

  • Thermal Annealing : Heating crude product in toluene at reflux followed by slow cooling induces crystallization.

Analytical Validation :

  • XRD : Distinct diffraction patterns (e.g., peaks at 2θ = 15.3°, 17.8°) confirm polymorphic identity.

  • DSC : Melting endotherms (softening at 120°C, melt at 185–186°C) correlate with stability .

Q & A

Q. What are the optimal synthetic routes for 3-Dimethylamino-1-phenyl-2-butene-1-one, and how can reaction yields be maximized?

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the dimethylamino group (singlet at δ 2.8–3.2 ppm) and the α,β-unsaturated ketone moiety (vinyl protons at δ 6.5–7.2 ppm). 13^{13}C NMR identifies carbonyl carbons (δ 190–200 ppm) .
  • IR Spectroscopy : Strong absorption bands near 1650–1700 cm1^{-1} (C=O stretch) and 1550–1600 cm1^{-1} (C=C stretch) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 219.28) .

Advanced Research Questions

Q. How can computational chemistry methods resolve contradictions in spectroscopic data interpretation?

Discrepancies in spectral assignments (e.g., overlapping NMR signals) can be addressed using density functional theory (DFT) calculations. For example:

  • Geometry Optimization : B3LYP/6-31G* calculations predict the most stable conformation, aiding in correlating experimental NMR shifts with theoretical values .
  • Electron Density Analysis : Natural Bond Orbital (NBO) analysis clarifies hyperconjugative interactions affecting chemical shifts . Example Workflow: Optimize structure → calculate NMR chemical shifts (GIAO method) → compare with experimental data to resolve ambiguities.

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

Crystallographic issues include:

  • Disorder in Flexible Groups : The dimethylamino group may exhibit rotational disorder. Solutions:
  • Use SHELXL’s PART instruction to model disorder .
  • Apply restraints (e.g., DFIX) to maintain reasonable geometry .
    • Weak Diffraction : Poor crystal quality can be addressed by optimizing crystallization conditions (e.g., slow evaporation in dichloromethane/hexane).

Q. How do solvent effects influence the compound’s reactivity in catalysis or medicinal chemistry applications?

Solvent polarity significantly impacts the compound’s tautomeric equilibrium (enaminone vs. keto-enamine forms). For instance:

  • Polar Solvents (DMSO, H2_2O) : Stabilize the enaminone form, enhancing nucleophilic reactivity.
  • Nonpolar Solvents (Toluene) : Favor the keto-enamine tautomer, altering coordination behavior in metal complexes. Methodological Insight: UV-Vis spectroscopy in varying solvents quantifies tautomer ratios, while DFT calculations (e.g., COSMO solvation model) predict solvent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar enaminones?

Conflicting yields (e.g., 85% vs. 96% in analogous syntheses) may stem from:

  • Impurity Profiles : Unreacted starting materials or side products skew isolated yields. Mitigation: Use HPLC or GC-MS for purity assessment .
  • Scale Effects : Milligram-scale reactions may underperform compared to gram-scale due to heat transfer inefficiencies.

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